3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
Description
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a triazaspiro[4.5]decene core substituted with a 4-fluorophenyl group at position 3 and a methyl group at position 1. Its molecular formula is C₁₄H₁₆FN₃O, with a molecular weight of 261.29 g/mol . The spiro architecture introduces conformational rigidity, which may optimize target selectivity and pharmacokinetic properties .
Properties
Molecular Formula |
C14H16FN3O |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-1,4,9-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C14H16FN3O/c1-18-13(19)12(10-3-5-11(15)6-4-10)17-14(18)7-2-8-16-9-14/h3-6,16H,2,7-9H2,1H3 |
InChI Key |
SUBVPEQORWRIDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NC12CCCNC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, including N-arylation, reduction, and coupling reactions. One common synthetic route involves the following steps :
N-Arylation: The initial step involves the N-arylation of a pyrazolone derivative using a copper (I) iodide catalyst. This reaction forms an intermediate amine.
Reduction: The intermediate amine is then reduced to yield a secondary amine.
Coupling: The secondary amine is coupled with 3-(4-fluorophenyl)propionic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.
Deprotection: The final step involves the deprotection of the Boc (tert-butoxycarbonyl) group using hydrochloric acid in 1,4-dioxane, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules.
Biology: It serves as a probe in biological studies to investigate the interactions of spirocyclic compounds with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding pockets of target proteins, modulating their activity. For example, it has been studied as an inhibitor of beta-secretase (BACE-1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Structural and Conformational Analysis
Dihedral Angles and Planarity
- In pyrazole analogs (e.g., ), dihedral angles between the aromatic ring and heterocyclic core range from 4.64° to 10.53° , indicating moderate planarity .
- For spiro compounds, puckering coordinates (as defined by Cremer and Pople ) influence three-dimensional conformation. The spiro[4.5] system adopts a chair-like conformation in cyclohexane rings, with substituents oriented to minimize steric strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
